5-Chloro-2-mercaptobenzothiazole (5-Cl-MBT) is a halogenated benzothiazole derivative serving as a specialized precursor in coordination chemistry, a high-sensitivity MALDI-TOF matrix, and a modified vulcanization accelerator . While its parent compound, 2-mercaptobenzothiazole (MBT), is a ubiquitous industrial standard, the introduction of a chlorine atom at the 5-position fundamentally alters the molecule's electron density, lipophilicity, and metabolic susceptibility [1]. For industrial and analytical buyers, 5-Cl-MBT provides distinct advantages in negative-ion mass spectrometry, biocidal derivative synthesis, and the development of novel metallodrugs where the standard MBT scaffold fails to provide sufficient analytical sensitivity or target-specific reactivity [2].
Substituting 5-Cl-MBT with the generic parent compound MBT compromises performance in several critical workflows. In analytical settings, MBT lacks the specific proton-transfer dynamics required to outperform standard matrices like DHB in negative-ion MALDI-TOF MS for complex glycans. In toxicological and polymer contexts, MBT resists enzymatic ring oxidation, leading to the formation of sensitizing disulfides (MBTS) that cause allergic contact dermatitis [1]. The 5-chloro substitution introduces an electron-withdrawing group that enables CYP2E1-mediated hydroxylation, altering its biological fate [1]. Furthermore, in the synthesis of biocidal agents, the absence of the chlorine atom in generic MBT derivatives results in a near ten-fold drop in antifungal potency, making generic substitution economically and functionally unviable for high-performance formulations [2].
In negative-ion matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry, 5-Chloro-2-mercaptobenzothiazole (CMBZT) demonstrates superior ionization efficiency for high mannose N-linked glycans and lipopolysaccharides compared to conventional matrices. Studies indicate that CMBZT is significantly more sensitive than the industry-standard 2,5-dihydroxybenzoic acid (DHB) for these specific macromolecules, enabling the detection of peptidoglycan muropeptides at lower thresholds .
| Evidence Dimension | MALDI-TOF MS sensitivity for high mannose N-linked glycans |
| Target Compound Data | High sensitivity (enables trace detection of lipopolysaccharides and muropeptides) |
| Comparator Or Baseline | 2,5-Dihydroxybenzoic acid (DHB) (Lower sensitivity) |
| Quantified Difference | Qualitatively superior signal-to-noise ratio and sensitivity in negative-ion mode |
| Conditions | Negative-ion MALDI-TOF MS of high mannose N-linked glycans |
Analytical laboratories must procure 5-Cl-MBT over standard DHB to achieve the required detection limits for complex bacterial lipopolysaccharides and glycans.
The 5-chloro substitution on the benzothiazole ring drastically enhances the antifungal properties of its downstream derivatives. When comparing the S-thiocyanomethyl derivatives of both MBT and 5-Cl-MBT, the chlorinated derivative exhibits a Minimum Inhibitory Concentration (MIC) of 5 ppm against Aspergillus niger and 7 ppm against Chaetomium globosum. In stark contrast, the non-chlorinated MBT derivative requires 75 ppm and 50 ppm, respectively, to achieve the same inhibition[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of S-thiocyanomethyl derivatives |
| Target Compound Data | 5 ppm (A. niger) and 7 ppm (C. globosum) |
| Comparator Or Baseline | Non-chlorinated MBT derivative (75 ppm and 50 ppm) |
| Quantified Difference | 10- to 15-fold increase in antifungal potency |
| Conditions | In vitro growth inhibition assays against A. niger and C. globosum |
Formulators of industrial biocides and agricultural fungicides can achieve target efficacy at significantly lower active ingredient loadings by selecting the 5-chloro precursor.
The parent compound MBT is a known sensitizer in rubber products because it undergoes nonenzymatic oxidation to form protein-reactive disulfides (MBTS). However, the electron-withdrawing chlorine atom in 5-Chloro-2-mercaptobenzothiazole enables alternative metabolic clearance pathways. Experimental assays using human CYP2E1 demonstrate that 5-Cl-MBT undergoes enzymatic ring hydroxylation to 5-chloro-6-hydroxy-2-mercaptobenzothiazole. MBT, lacking the electron-withdrawing group, shows no such ring oxidation under identical conditions, forcing it down the haptenation pathway [1].
| Evidence Dimension | Susceptibility to CYP2E1-mediated ring hydroxylation |
| Target Compound Data | Undergoes enzymatic hydroxylation to 5-chloro-6-hydroxy-2-mercaptobenzothiazole |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT) (No ring oxidation observed) |
| Quantified Difference | Presence vs. absence of enzymatic ring hydroxylation clearance pathway |
| Conditions | In vitro assay using human CYP2E1 microsomes |
For researchers developing safer rubber accelerators or assessing occupational exposure risks, 5-Cl-MBT provides a structurally modified baseline that bypasses the primary nonenzymatic sensitization pathway of standard MBT.
5-Chloro-2-mercaptobenzothiazole acts as a specialized heterocyclic thioamide ligand in the synthesis of mixed-ligand silver(I) complexes. The electron-withdrawing nature of the 5-chloro group modulates the electron density on the sulfur and nitrogen donor atoms, facilitating unique cyclical delocalization (quasiaromaticity) that stabilizes higher-order crystal structures. These specific complexes demonstrate significant in vitro cytotoxic activity, inducing apoptosis in 62.38% of leiomyosarcoma (LMS) cells at 15 μM concentrations [1].
| Evidence Dimension | Induction of apoptosis in leiomyosarcoma (LMS) cells |
| Target Compound Data | 62.38% apoptosis at 15 μM (Ag-CMBZT complex) |
| Comparator Or Baseline | Baseline untreated LMS cells |
| Quantified Difference | High targeted cytotoxicity mediated by the CMBZT-stabilized silver complex |
| Conditions | In vitro flow cytometry assay on LMS cancer cells at 15 μM |
Pharmaceutical researchers must utilize 5-Cl-MBT rather than generic MBT to achieve the specific electronic stabilization required for these novel, highly active silver(I) metallodrugs.
Procurement of 5-Cl-MBT is highly recommended for analytical laboratories conducting negative-ion MALDI-TOF MS on complex carbohydrates, specifically high mannose N-linked glycans and bacterial lipopolysaccharides, where standard DHB matrices fail to provide adequate sensitivity .
Chemical manufacturers synthesizing S-thiocyanomethyl derivatives for wood preservation, agricultural fungicides, or cooling water treatments should select 5-Cl-MBT as the core precursor to achieve a 10-fold reduction in the required active ingredient concentration compared to MBT [1].
For R&D teams investigating alternatives to traditional MBT vulcanization accelerators, 5-Cl-MBT serves as a critical structural analog. Its ability to undergo CYP2E1-mediated ring hydroxylation provides a model for designing accelerators that avoid the nonenzymatic disulfide haptenation responsible for rubber-induced contact dermatitis [2].
Inorganic chemists and pharmaceutical developers should procure 5-Cl-MBT as a specialized thioamide ligand to synthesize stable silver(I) complexes, leveraging its unique electronic properties to drive targeted apoptosis in leiomyosarcoma and other malignant cell lines [3].
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